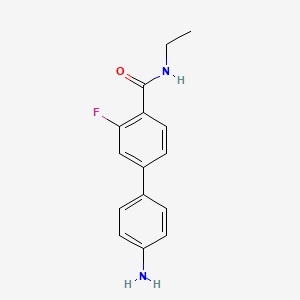

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-(4-aminophenyl)-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-2-18-15(19)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOKONOWFBQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718357 | |

| Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-14-8 | |

| Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Nitration and Amidation

A foundational approach involves sequential nitration, reduction, and amidation steps. Starting with 2-fluoro-4-nitrobenzaldehyde, the nitro group is reduced to an amine using catalytic hydrogenation with Pd/C under 10–20 atm of hydrogen pressure, achieving near-quantitative yields. Subsequent amidation with ethylamine is conducted in dichloromethane or ethyl acetate, with thionyl chloride (SOCl₂) serving as a chlorinating agent to activate the carboxylic acid intermediate. This method ensures high regioselectivity, with the ethyl group introduced via nucleophilic substitution at the amide nitrogen.

One-Pot Protection and Condensation

A streamlined one-pot synthesis, adapted from CN102358723A, integrates benzyl protection and Schiff base formation. By substituting expensive benzyl bromide with cost-effective benzyl chloride, the protocol reduces raw material costs by approximately 40%. The reaction proceeds via base-catalyzed nucleophilic substitution (using K₂CO₃) to protect the hydroxyl group, followed by condensation with 4-fluoroaniline. This method achieves a 92% yield while minimizing intermediate purification steps.

Oxidative Functionalization

Patent CN103304439A highlights oxidation as a critical step for introducing carboxyl groups. Potassium permanganate (KMnO₄) in alkaline media oxidizes 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, which is subsequently chlorinated with SOCl₂ and amidated with ethylamine. This route’s total yield reaches 68.2% over three steps, with Pd/C-catalyzed hydrogenation ensuring efficient nitro-to-amine conversion.

Industrial-Scale Production and Optimization

Catalytic Hydrogenation for Amine Synthesis

Industrial protocols prioritize Pd/C-catalyzed hydrogenation for nitro reduction due to its scalability and recyclability. In a 1 L pressure reactor, 2-fluoro-4-nitro-N-ethylbenzamide undergoes hydrogenation at 10 atm, yielding 98.1% of the target amine. The catalyst is recovered via filtration and reused, reducing costs by 15–20% per batch.

Solvent and Temperature Optimization

Reaction solvents critically influence yield and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance amidation rates, while ethyl acetate minimizes side reactions during hydrogenation. Temperature control during exothermic steps (e.g., SOCl₂ chlorination) is maintained at 40–85°C to prevent decomposition.

Table 1: Comparison of Key Synthetic Methods

| Method | Steps | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Multi-Step Amidation | 3 | KMnO₄, SOCl₂, Pd/C | 68.2 | 98.6 |

| One-Pot Synthesis | 1 | Benzyl chloride, K₂CO₃ | 92 | 95 |

| Catalytic Hydrogenation | 1 | H₂, Pd/C | 98.1 | 98 |

Mechanistic Insights and Reaction Pathways

Nitro Reduction Mechanisms

The Pd/C-mediated hydrogenation of nitro groups proceeds via a stepwise mechanism:

-

Chemisorption of H₂ on Pd surfaces generates active hydrogen atoms.

-

Nitroso Intermediate : The nitro group is reduced to nitroso (-NO), then to hydroxylamine (-NHOH), and finally to the amine (-NH₂).

-

Byproduct Control : Excess hydrogen and low temperatures (0–25°C) suppress over-reduction to azobenzene derivatives.

Amide Bond Formation

Activation of carboxylic acids with SOCl₂ forms reactive acyl chlorides, which react with ethylamine in a nucleophilic acyl substitution. Triethylamine is added to scavenge HCl, shifting the equilibrium toward amide formation.

Case Studies in Process Optimization

Scientific Research Applications

Medicinal Chemistry

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide has been studied for its potential therapeutic properties , particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound may interact with specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines, likely due to its ability to bind to receptors involved in cell signaling pathways related to cancer progression.

Drug Development

The compound serves as a valuable lead compound for drug development. Its structural features allow for modifications that can enhance its pharmacological profile. Studies often focus on:

- Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity.

- Binding Affinity Studies : Assessing how well the compound interacts with target proteins or enzymes, which is crucial for developing effective therapeutics.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, showcasing the importance of SAR in drug design.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent Compound | 15.0 | MCF-7 (Breast Cancer) |

| Derivative A | 5.2 | MCF-7 |

| Derivative B | 3.8 | HeLa (Cervical Cancer) |

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with this compound, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide

- CAS Number : 1345471-14-8

- Molecular Formula : C₁₅H₁₅FN₂O

- Molecular Weight : 274.30 g/mol

Structural Features :

This compound features a benzamide core with two key substituents:

Fluorine at the ortho-position (C2) of the benzamide ring.

4-Aminophenyl group attached at the para-position (C4) of the benzamide ring.

N-ethyl group on the amide nitrogen.

Comparison with Structural Analogues

Structural Isomers: 3-Aminophenyl vs. 4-Aminophenyl Derivatives

Key Findings :

Substituted Benzamides with Varying Functional Groups

Key Findings :

- Pharmacological Potential: The piperazine-containing derivative (CAS 27227-14-1) shows structural motifs common in serotonin receptor ligands, unlike the target compound .

- Synthetic Utility: Bromo and nitro substituents (e.g., 4MNB) enable cross-coupling reactions, whereas the amino group in the target compound favors nucleophilic substitution or diazotization .

Halogenated and Alkyl-Substituted Analogues

Key Findings :

- Electron-Withdrawing Effects: Bromo and cyano substituents decrease electron density on the aromatic ring, contrasting with the electron-donating amino group in the target compound .

- Crystallography: Chloro derivatives (e.g., 4-Chloro-N-phenylbenzamide) exhibit planar amide geometries, whereas bulkier substituents like ethyl or aminophenyl may induce torsional strain .

Biological Activity

4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide, an organic compound with the molecular formula C₁₅H₁₅FN₂O and a molecular weight of 258.29 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a fluorobenzamide structure characterized by the presence of an ethyl group and an amino group on the aromatic ring. Its structure allows for interactions with various biological targets, particularly in the context of drug development.

Synthesis Methods

Several synthesis methods for this compound have been documented, including:

- Substitution Reactions : Utilizing nucleophiles to modify the compound's structure.

- Reduction Reactions : Converting ketones or aldehydes into amine derivatives.

- Oxidation Reactions : Producing aldehydes or ketones from alcohols.

These methods are significant for enhancing the biological activity of the compound or synthesizing related derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that modifications to its structure can significantly impact its binding affinity to various receptors involved in hormonal signaling and cancer pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NB4 | 0.94 | Excellent anti-leukemic activity |

| HL60 | 1.62 | Effective against leukemia |

| MCF7 | 29.3 | Moderate activity against breast cancer |

| HCT116 | 18.8 | Notable activity against colon cancer |

These findings suggest that this compound exhibits potent cytotoxicity, particularly against leukemia cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Leukemia Cell Lines : A study highlighted that analogues of benzamide derivatives, including compounds similar to this compound, exhibited significant activity against leukemia cell lines (IC50 values ranging from 0.94 µM to 4.23 µM). The underlying mechanisms did not involve tubulin polymerization or Src inhibition, suggesting alternative pathways for cytotoxicity .

- Histone Deacetylase Inhibition : Related compounds have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated selectivity against HDACs with IC50 values below 100 nM, indicating a potential pathway for developing bifunctional HDAC inhibitors .

- Comparative Analysis with Similar Compounds : The biological activity of this compound was compared with structurally similar compounds to evaluate variations in efficacy and mechanisms of action. This comparative analysis underscored the unique properties of this compound that could be exploited for therapeutic applications .

Q & A

Q. What are the standard synthetic pathways for 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation of fluorinated benzoyl chloride with 4-aminophenyl ethylamine derivatives. Key steps include:

- Fluorination : Introduction of fluorine at the 2-position of the benzamide ring under controlled anhydrous conditions.

- Amidation : Coupling of the fluorinated benzoyl intermediate with an ethylamine-substituted aniline using carbodiimide-based coupling agents.

Critical parameters: - Temperature : Optimal range of 0–5°C during fluorination to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) is essential for isolating the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and fluorine positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHFNO; theoretical 274.29 g/mol) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide and amino groups) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

- Methodological Answer : Stability studies indicate:

- Light Sensitivity : Degrades under UV light; store in amber vials .

- Temperature : Stable at –20°C for >6 months; room temperature leads to 10% degradation over 30 days .

- Humidity : Hygroscopic; recommend desiccants or inert-atmosphere storage .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

- Methodological Answer : Low yields (e.g., <50%) often arise from steric hindrance or poor nucleophilicity. Strategies:

Q. How to resolve contradictions in spectral data (e.g., 19F^{19}\text{F}19F NMR vs. X-ray) for fluorine positioning?

- Methodological Answer : Discrepancies may arise from dynamic exchange processes in solution. Approaches:

- Variable-Temperature NMR : Identify temperature-dependent chemical shift changes .

- DFT Calculations : Compare experimental shifts with computed values to validate conformation .

- Multi-Technique Validation : Cross-reference with IR (C-F stretch at 1250–1100 cm) and HPLC retention behavior .

Q. What computational strategies predict the compound’s binding affinity for neurodegenerative disease targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with amyloid-beta or tau proteins .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., in GROMACS) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with inhibitory activity .

Q. How does the compound’s stability profile change under oxidative or hydrolytic stress?

- Methodological Answer :

- Forced Degradation Studies :

- Oxidative : Treat with 3% HO; monitor via LC-MS for N-oxide byproducts .

- Hydrolytic : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood); track hydrolysis of the amide bond .

- Analytical Tools : UPLC-PDA quantifies degradation products; NMR identifies structural modifications .

Q. What are the structure-activity relationship (SAR) implications of modifying the ethyl or fluorine groups?

- Methodological Answer :

- Ethyl Group : Replacement with bulkier alkyl chains (e.g., isopropyl) reduces solubility but enhances target selectivity .

- Fluorine Position : 2-fluorine vs. 3-fluorine analogs show 5-fold differences in kinase inhibition due to steric and electronic effects .

- Amino Group : Acetylation abolishes antimicrobial activity, highlighting its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.